![molecular formula C12H27N3O B13900603 (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide is a compound with a complex structure that includes an amino group, a diethylaminoethyl group, and a dimethylbutanamide backbone
准备方法
The synthesis of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with a suitable amine, such as 2-aminoethylamine, to introduce the amino group at the 2-position .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its action include signal transduction pathways and metabolic pathways that are critical for cellular functions .
相似化合物的比较
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with temperature responsiveness.
Poly(2-(dimethylamino)ethyl methacrylate): Known for its antimicrobial properties.
2-(diethylamino)-N-[(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-yl]-6-thieno[3,2-c]pyridinecarboxamide: A compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H27N3O |
|---|---|
分子量 |
229.36 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H27N3O/c1-6-15(7-2)9-8-14-11(16)10(13)12(3,4)5/h10H,6-9,13H2,1-5H3,(H,14,16)/t10-/m1/s1 |
InChI 键 |
DMOMUOPPGDSVEP-SNVBAGLBSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)[C@H](C(C)(C)C)N |
规范 SMILES |
CCN(CC)CCNC(=O)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
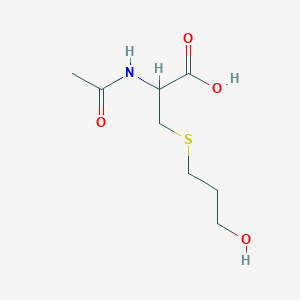
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)

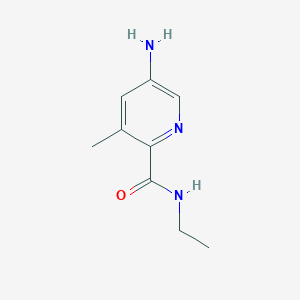
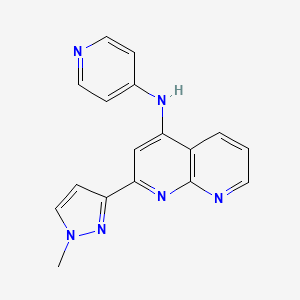
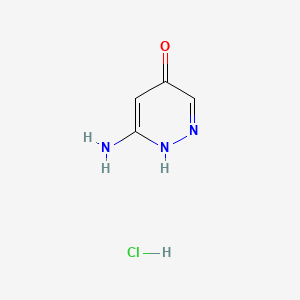

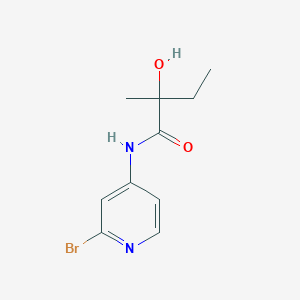
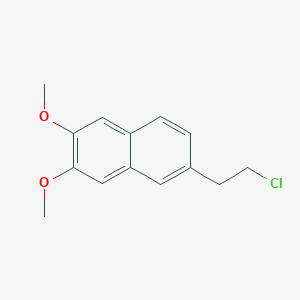

![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
